4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Lipophilicity Physicochemical properties Membrane permeability

4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8) is a 2-aminobenzimidazole derivative featuring an N1-propyl substituent, a 4-bromo-2-phenol moiety, and an aminomethyl linker joining the benzimidazole core to the phenol ring. It is catalogued as CHEMBRDG-BB 6530210 within the ChemBridge screening compound library.

Molecular Formula C17H18BrN3O
Molecular Weight 360.2 g/mol
CAS No. 384351-72-8
Cat. No. B1597594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
CAS384351-72-8
Molecular FormulaC17H18BrN3O
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
InChIKeyAYHQUMYYTLJGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8): Compound Identity, Source, and Baseline Physicochemical Profile


4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8) is a 2-aminobenzimidazole derivative featuring an N1-propyl substituent, a 4-bromo-2-phenol moiety, and an aminomethyl linker joining the benzimidazole core to the phenol ring. It is catalogued as CHEMBRDG-BB 6530210 within the ChemBridge screening compound library . Its computed physicochemical properties include a molecular weight of 360.2 g/mol, XLogP3 of 4.4, topological polar surface area (TPSA) of 50.1 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors, placing it within lead-like chemical space [1]. The compound is available from multiple commercial vendors including Sigma-Aldrich (Combi-Blocks), AKSci, Fluorochem, and CymitQuimica at purities ranging from 95% to 98% . Critical note: no peer-reviewed primary research literature reporting quantitative biological activity data for this exact compound was identified; the evidence presented below relies on directly comparable physicochemical properties, structural features, and class-level pharmacophore inference.

Why Generic Substitution Is Not Advisable for 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8)


In-class benzimidazole-phenol compounds cannot be interchanged without altering key physicochemical and reactivity parameters. The N1-propyl substituent on the target compound confers a computed XLogP3 of 4.4, approximately 0.7–0.8 log units higher than the N1-methyl analog (LogP 3.6–3.73) [1], which directly impacts membrane permeability, solubility, and non-specific protein binding. The 4-bromo substituent on the phenol ring provides a chemically distinct synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is not accessible with des-bromo or 4-chloro analogs [2]. Furthermore, published structure-activity relationship (SAR) studies on the 2-aminobenzimidazole-phenol chemotype demonstrate that both the phenolic hydroxyl group and N1-substitution pattern are critical for antimalarial pharmacophore activity, with potency varying over an order of magnitude depending on phenol ring substitution [3]. Substituting any of these structural features without quantitative justification risks compromising the intended chemical biology or medicinal chemistry outcome.

Quantitative Differentiation Evidence for 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8) Versus Closest Analogs


Lipophilicity (XLogP3 / LogP) Comparison: N1-Propyl vs. N1-Methyl Substitution

The target compound (N1-propyl) exhibits an XLogP3 of 4.4 (PubChem), compared to a reported LogP of 3.73 for the N1-methyl analog 4-bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 383902-28-1) [1]. This represents a ΔLogP of approximately +0.7 units, conferred by the two additional methylene units in the N1-alkyl chain. The difference corresponds to a predicted ~5-fold increase in octanol-water partition coefficient, which is meaningful for assays where passive membrane permeability or non-specific protein binding is a rate-limiting factor.

Lipophilicity Physicochemical properties Membrane permeability

Molecular Weight and Heavy Atom Count: Differentiating N1-Propyl from N1-Methyl in Lead-Like Space

The target compound has a molecular weight of 360.2 g/mol (22 heavy atoms), compared to 332.2 g/mol (20 heavy atoms) for the N1-methyl analog [1]. The +28 Da difference corresponds to two additional methylene groups. Both compounds reside within the 'lead-like' chemical space (MW ≤ 460), but the N1-propyl target pushes closer to the upper bound of fragment-based screening libraries, offering a balance between synthetic tractability and target-binding surface area.

Molecular weight Lead-like properties Fragment-based drug discovery

Aryl Bromide as a Synthetic Diversification Handle: Cross-Coupling Reactivity Advantage Over Chloro and Des-Halo Analogs

The 4-bromo substituent on the phenol ring enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with higher reactivity than the corresponding 4-chloro analog [1]. The C–Br bond dissociation energy is approximately 84 kcal/mol versus ~95 kcal/mol for C–Cl, translating to milder reaction conditions, shorter reaction times, and broader substrate scope for downstream derivatization [2]. This reactivity advantage is absent in the des-bromo analog (2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol), which lacks a halogen synthetic handle entirely.

Synthetic chemistry Cross-coupling Building block utility

Class-Level Pharmacophore Validation: 2-Aminobenzimidazole-Phenol Chemotype in Antimalarial Drug Discovery

A published SAR study on 2-aminobenzimidazoles demonstrated that the phenol moiety, N1-substitution, and halogen substitution pattern are critical determinants of antiplasmodial potency [1]. The most potent compound in that series (3r, 4,5-dimethyl substituted phenol) exhibited an IC50 of 6.4 ± 0.5 nM against P. falciparum 3D7, a 12-fold improvement over the parent scaffold. Other analogs (3c, 3g) showed IC50 values of 42–43 nM. The target compound (CAS 384351-72-8) bears the same core 2-aminobenzimidazole-phenol pharmacophore validated in this study, with the 4-bromo substituent occupying a position that modulates potency in the published SAR [1]. Caution: the target compound itself was not among those tested; this evidence is class-level inference only.

Antimalarial Pharmacophore Structure-activity relationship

Commercial Purity Grades and Multi-Vendor Availability: 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol vs. the 4-Chloro Analog

The target compound (CAS 384351-72-8) is stocked by at least four verified vendors at defined purity grades: Sigma-Aldrich/Combi-Blocks (95%), AKSci (95%), Fluorochem (95%), and Leyan/MolCore (98%) . In contrast, the 4-chloro analog (4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol) is primarily available through custom synthesis or single-source catalogues with less transparent quality documentation . The multi-vendor landscape for the bromo compound provides competitive pricing, batch traceability (certificates of analysis available from Sigma-Aldrich and AKSci), and supply chain redundancy.

Purity Procurement Vendor comparison

Recommended Application Scenarios for 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (CAS 384351-72-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity (LogP 4.4 vs. 3.6–3.7 for N1-Methyl)

When a lead optimization campaign demands higher lipophilicity to improve membrane permeability or target engagement in intracellular assays, this compound provides a +0.7–1.0 LogP advantage over the N1-methyl analog without altering the bromo-phenol pharmacophore. The XLogP3 of 4.4 (PubChem) positions it favorably for targets requiring moderate-to-high LogP while remaining below typical toxicity-associated thresholds (LogP >5) [1]. This makes it suitable for programs where passive diffusion across lipid bilayers is rate-limiting.

Parallel Synthesis and Library Diversification via Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

The aryl bromide at the 4-position of the phenol ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling. The C–Br bond (~84 kcal/mol BDE) undergoes oxidative addition significantly faster than C–Cl (~95 kcal/mol), enabling milder and higher-yielding Suzuki, Buchwald-Hartwig, or Sonogashira reactions [2]. This compound is the preferred starting material for generating focused libraries of 4-aryl/heteroaryl/amino-substituted analogs, a diversification strategy not accessible with the des-bromo or 4-chloro variants.

Antimalarial Drug Discovery Screening Within the Validated 2-Aminobenzimidazole-Phenol Pharmacophore Class

The 2-aminobenzimidazole-phenol scaffold has been validated as a potent antimalarial pharmacophore, with lead compounds achieving IC50 values as low as 6.4 nM against P. falciparum 3D7 and no cytotoxicity toward HEK293 cells (IC50 >50 μM) [3]. The target compound incorporates all essential pharmacophoric elements (2-amino linker, N1-substitution, phenolic hydroxyl, and a halogen-bearing aromatic ring). It is an appropriate candidate for inclusion in phenotypic or target-based antimalarial screens, particularly where the contribution of the 4-bromo substituent to potency and selectivity is being systematically evaluated.

Multi-Vendor Procurement for Screening Libraries with Batch Traceability Requirements

With availability from Sigma-Aldrich (95%), AKSci (95%), Fluorochem (95%), and Leyan/MolCore (98%), this compound offers procurement redundancy that is unavailable for the 4-chloro or unsubstituted phenol analogs . The availability of certificates of analysis (COA) from Sigma-Aldrich and AKSci ensures documented purity and batch traceability, which is essential for reproducible high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies where impurity profiles could confound biological readouts.

Quote Request

Request a Quote for 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.